![molecular formula C9H6N2O3S B3378130 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 1384429-10-0](/img/structure/B3378130.png)
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
Übersicht
Beschreibung
“4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1384429-10-0. It has a molecular weight of 222.22 and is typically stored at room temperature. The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid. The InChI code is 1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(15)14-7/h1-4H,(H,11,15)(H,12,13) and the InChI key is YVUSBBGIDJYPPH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder in its physical form. It has a molecular weight of 222.22. The purity of the compound is typically 95%. It is usually stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds containing the 1,3,4-oxadiazole moiety, such as 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid, have been synthesized and evaluated for their antimicrobial properties . These compounds have shown noteworthy activity against bacterial and fungal strains, indicating potential leads for further drug discovery .
Antifungal Applications
Sulfone compounds containing 1,3,4-oxadiazole moieties have demonstrated good antifungal activities against eight kinds of plant pathogenic fungi . Some of these compounds have shown superiority over the commercial fungicide hymexazol .
Antibacterial and Antitubercular Applications
Novel 5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antitubercular activity . These compounds have shown potential in combating multi-drug-resistant microbial pathogens .
Anticancer Applications
Compounds containing the 1,3,4-oxadiazole moiety are commercially available in many important drugs, including the FDA-approved anticancer drug, Zibotentan . This indicates the potential of 4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid in cancer treatment.
Anti-COX-1/COX-2 Applications
Compounds containing the 1,3,4-oxadiazole moiety have been studied for their anti-COX-1/COX-2 activities . These compounds have shown the ability to inhibit the activity of both isoenzymes, COX-1 and COX-2, at a lower concentration than standard drugs .
Antioxidant Applications
In addition to their anti-COX-1/COX-2 activities, compounds containing the 1,3,4-oxadiazol-2-yl moiety have also been evaluated for their antioxidant activities . This suggests the potential of these compounds in combating oxidative stress-related diseases.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway of glucose metabolism, and its inhibition can be beneficial in conditions like diabetic complications.
Mode of Action
Based on the structure and known activities of similar 1,3,4-oxadiazole derivatives, it can be inferred that these compounds might interact with their targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions . The presence of the sulfanyl group could potentially enhance the binding affinity of the compound to its target.
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they might interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds have shown significant antimicrobial activity, indicating that they might inhibit the growth of certain bacteria and fungi .
Eigenschaften
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8(13)6-3-1-5(2-4-6)7-10-11-9(15)14-7/h1-4H,(H,11,15)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSBBGIDJYPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
CAS RN |
1384429-10-0 | |
Record name | 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.